Difluorphos

説明

Historical Context of Chiral Phosphine (B1218219) Ligands in Asymmetric Catalysis

The journey towards precise control over molecular chirality in chemical synthesis has a rich history, marked by groundbreaking discoveries that revolutionized the field.

The profound impact of catalytic asymmetric synthesis was recognized with the Nobel Prize in Chemistry in 2001, awarded jointly to William S. Knowles, Ryōji Noyori, and K. Barry Sharpless. This prestigious award celebrated their pioneering work in developing chiral catalysts that enable the selective synthesis of single-enantiomer compounds. Knowles and Noyori were recognized for their advancements in chirally catalyzed hydrogenation reactions nobelprize.orgacs.orgnobelprize.orgbritannica.combritannica.comacs.orgpnas.orgwikipedia.org. Their work laid the foundation for industrial processes, such as the synthesis of L-DOPA, a crucial drug for Parkinson's disease, demonstrating the practical utility of asymmetric catalysis acs.orgpnas.orgwikipedia.orgtcichemicals.comchemistryviews.org. Sharpless was honored for his contributions to chirally catalyzed oxidation reactions , particularly his development of asymmetric epoxidation and dihydroxylation methods nobelprize.orgnobelprize.orgscripps.edu. These collective achievements underscored the power of chiral catalysts to control stereochemistry, opening new avenues for the synthesis of complex, enantiomerically pure molecules for various applications, including pharmaceuticals and materials science nobelprize.orgacs.orgbritannica.comcity.nagoya.jp.

Following the early successes in asymmetric hydrogenation and oxidation, research efforts intensified to develop more versatile and efficient chiral ligands. Atropisomeric diphosphines, characterized by chirality arising from restricted rotation around a single bond, became a prominent class of ligands. These ligands, such as BINAP and its derivatives, offered tunable steric and electronic properties, crucial for optimizing catalytic performance tcichemicals.comnih.govresearchgate.netpnas.orgrsc.orgnih.gov. The development of new atropisomeric diphosphines, including Difluorphos and SYNPHOS, represented a significant step forward. These ligands were designed with specific stereoelectronic profiles to complement existing ones, expanding the scope of substrates and reactions amenable to highly enantioselective transformations nih.govpnas.orgresearchgate.netias.ac.in. This compound, with its unique tetrafluoro-bi-1,3-benzodioxole backbone, was synthesized on a multigram scale and characterized for its steric and electronic properties, often compared to established ligands like BINAP and SYNPHOS nih.govpnas.orgchemicalbook.combohrium.comresearchgate.net.

Pioneering Contributions (e.g., Knowles, Noyori, Sharpless Nobel Prize)

Significance of this compound in Contemporary Asymmetric Synthesis

This compound has established itself as a valuable and versatile chiral diphosphine ligand in contemporary asymmetric synthesis. Its significance stems from its ability to impart high enantioselectivity and catalytic activity across a range of metal-catalyzed reactions. As an electron-deficient diphosphine, it exhibits complementary stereoelectronic properties to other atropisomeric ligands, making it a powerful tool for fine-tuning catalytic systems nih.govpnas.orgresearchgate.net.

This compound has demonstrated exceptional performance in several key asymmetric transformations:

Asymmetric Hydrogenation: It is widely employed as a ligand in transition metal-catalyzed asymmetric hydrogenation. For instance, iridium complexes featuring this compound have proven highly effective in the enantioselective hydrogenation of quinolines and pyridines, achieving excellent yields and up to 98% enantiomeric excess (ee) rsc.org. Similarly, Ir-Difluorphos catalysts have been utilized for the asymmetric hydrogenation of quinoxalines, yielding products with high enantioselectivities (up to 95% ee) researchgate.netias.ac.indicp.ac.cn.

Asymmetric Arylation: this compound has shown remarkable efficacy in palladium- and nickel-catalyzed asymmetric α-arylation of ketones. In these reactions, it often outperforms benchmark ligands like BINAP, providing significantly higher enantioselectivities, sometimes exceeding 90% ee, for the formation of chiral α-aryl ketones nih.govacs.orgberkeley.edunih.gov.

Asymmetric Conjugate Addition: Rhodium complexes incorporating this compound and its analogues have been successfully applied to the asymmetric conjugate addition of arylboronic acids to α,β-unsaturated ketones and maleimides, affording products with very high enantioselectivities, up to 99% ee ias.ac.inacs.org.

These applications highlight this compound's broad utility and its contribution to developing efficient synthetic routes to valuable chiral building blocks and complex molecules.

Scope and Contributions of this compound to Organic Chemistry

The impact of this compound extends across various facets of organic chemistry, primarily through its role in enabling highly enantioselective transformations. Its development and application have contributed to:

Synthesis of Chiral Building Blocks: this compound-catalyzed reactions provide access to enantiomerically enriched intermediates that are crucial for the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. For example, the tetrahydroquinoxaline units synthesized using Ir-Difluorphos catalysts are of significant biological and pharmaceutical interest researchgate.netdicp.ac.cn.

Advancement of Catalytic Methodologies: The ligand's performance in reactions like asymmetric α-arylation has pushed the boundaries of what is achievable, demonstrating that even challenging substrates or transformations can be rendered highly enantioselective with the right ligand design. Its complementary stereoelectronic properties compared to other atropisomeric diphosphines offer chemists a broader toolkit for optimizing synthetic strategies nih.govpnas.orgresearchgate.net.

Understanding Structure-Activity Relationships: Studies involving this compound have contributed to a deeper understanding of how ligand structure influences catalytic activity and enantioselectivity. The specific features of its tetrafluoro-bi-1,3-benzodioxole backbone, including its dihedral angle and electronic nature, have been investigated to elucidate their impact on catalytic outcomes nih.govpnas.orgresearchgate.net.

In essence, this compound serves as a testament to the continuous innovation in ligand design, empowering chemists to construct complex chiral molecules with unprecedented efficiency and selectivity.

Key Applications of this compound in Asymmetric Catalysis

| Reaction Type | Substrate Class | Metal Catalyst | Ligand Used | Typical Yield | Typical Enantioselectivity (ee) | References |

| Asymmetric Hydrogenation | Quinolines, Pyridines | Ir | This compound | High (up to 99%) | Up to 98% | rsc.org |

| Asymmetric Hydrogenation | 2-Alkyl- and 2-Aryl-substituted Quinoxalines | Ir | This compound | High (96-99%) | Up to 95% | researchgate.netias.ac.indicp.ac.cn |

| Asymmetric α-Arylation of Ketones | 2-Methyl-1-tetralone (B119441), 2-Methyl-1-indanone (B98384) | Pd, Ni | This compound | High | Up to 98% | nih.govacs.orgberkeley.edunih.gov |

| Asymmetric Conjugate Addition of Arylboronic Acids | α,β-Unsaturated Ketones, Maleimides | Rh | This compound | High (up to 92%) | Up to 99% | ias.ac.inacs.org |

Compound List

this compound ((R)-Difluorphos, (S)-Difluorphos)

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

SYNPHOS

DIPAMP

SEGPHOS

MeO-BIPHEP (6,6'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl)

P-Phos

L-DOPA (L-3,4-dihydroxyphenylalanine)

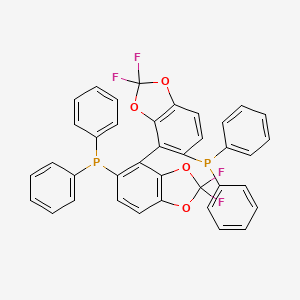

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H24F4O4P2/c39-37(40)43-29-21-23-31(47(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33(35(29)45-37)34-32(24-22-30-36(34)46-38(41,42)44-30)48(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGMLTMOEYCQDDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=C(C=C3)OC(O4)(F)F)C5=C(C=CC6=C5OC(O6)(F)F)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H24F4O4P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301116978 | |

| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

682.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503538-70-3 | |

| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503538-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-[(4S)-2,2,2′,2′-Tetrafluoro[4,4′-bi-1,3-benzodioxole]-5,5′-diyl]bis[1,1-diphenylphosphine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301116978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Difluorphos and Its Derivatives

Established Synthetic Pathways for Difluorphos

The enantiomerically pure form of this compound is typically prepared through a five or six-step synthetic route starting from commercially available materials. researchgate.netresearchgate.net The process involves the sequential formation of key intermediates, culminating in the final chiral ligand.

The synthesis commences with the phosphorylation of a commercially available aryl bromide, specifically 5-bromo-2,2-difluoro-1,3-benzodioxole. nih.govresearchgate.net This is achieved by first forming an organomagnesium (Grignard) reagent from the starting bromide. nih.govchemicalbook.com This Grignard reagent is then reacted directly with chlorodiphenylphosphine (B86185) oxide to yield the corresponding phosphane oxide intermediate. nih.govchemicalbook.com This initial phosphorylation step has been reported with a yield of 66%. guidechem.comchemicalbook.com

Following phosphorylation, the next key transformation is a regioselective iodination at the position ortho to the phosphine (B1218219) oxide group. nih.govguidechem.com This is accomplished through an ortho-lithiation reaction using a strong base, lithium diisopropylamide (LDA), at low temperatures, typically -78°C in tetrahydrofuran (B95107) (THF). guidechem.comchemicalbook.compnas.org The resulting lithiated intermediate is then quenched with iodine (I₂) to introduce the iodine atom, furnishing the iodinated phosphane oxide. guidechem.compnas.org This two-step sequence has been reported to proceed with high efficiency, achieving yields of around 88%. guidechem.comchemicalbook.compnas.org

The crucial biphenyl (B1667301) framework of the ligand is constructed via an Ullmann-type homocoupling reaction. researchgate.netresearchgate.net The iodinated phosphane oxide intermediate is subjected to Ullmann conditions, which typically involve heating with copper powder in a high-boiling solvent like dimethylformamide (DMF) at temperatures around 120-130°C. nih.govguidechem.compnas.org This step effects the dimerization of the aryl iodide, linking the two phosphine oxide-bearing rings to form the racemic bis(phosphane oxide). This key coupling step has been reported with yields of 69% to 80%. guidechem.compnas.org This sequence of lithiation/iodination followed by Ullmann coupling is often preferred over direct oxidative coupling of the lithiated intermediate. nih.govpnas.org

After the formation of the racemic bis(phosphane oxide), the two atropisomers must be separated to obtain the enantiomerically pure ligand. nih.govpnas.org For the this compound precursor, classical resolution using chiral resolving agents like O,O'-dibenzoyltartaric acid (DBTA) proved to be unsuccessful. nih.govpnas.org Therefore, the primary method employed for the separation is chiral preparative High-Performance Liquid Chromatography (HPLC). nih.govguidechem.compnas.org Using a chiral column, such as a Chirose C3 column, allows for the effective separation of the (R) and (S) enantiomers of the bis(phosphane oxide). guidechem.comchemicalbook.com This resolution technique has been shown to be highly efficient, with a reported yield of 90% based on the racemic starting material. nih.govguidechem.comchemicalbook.com The enantiomeric purity of the separated isomers is typically confirmed to be greater than 99% ee by analytical chiral HPLC. nih.govchemicalbook.com

The final step in the synthesis is the reduction of the separated, enantiomerically pure phosphane oxide to the corresponding trivalent phosphine, this compound. guidechem.comnih.gov This deoxygenation is a critical step, as the P=O bond is strong and requires potent reducing agents. nih.gov A common and effective reagent for this transformation is trichlorosilane (B8805176) (HSiCl₃), often used in excess in the presence of a tertiary amine base such as tributylamine. nih.govguidechem.comchemicalbook.com The reaction is typically carried out by heating the mixture in a solvent like xylene. nih.govguidechem.comchemicalbook.com This reduction proceeds with retention of configuration at the chiral axis and provides the final (R)- or (S)-Difluorphos in high yields, reported to be around 91%. nih.govguidechem.comchemicalbook.com

Table 1: Summary of the Synthetic Pathway to this compound

| Step | Description | Starting Material | Key Reagents | Product | Reported Yield (%) |

|---|

Optical Resolution Techniques (e.g., Chiral Preparative HPLC)

Multigram Scale Synthesis and Industrial Implications

The synthetic route for this compound has been successfully scaled up to produce multigram quantities of the ligand. researchgate.netnih.govpnas.orgthieme-connect.com This scalability is a testament to the robustness of the established methodologies, including the key Ullmann coupling and subsequent optical resolution steps. researchgate.netnih.gov The ability to produce this compound on a larger scale is crucial for its application in industrial settings. nih.govbohrium.com

As a chiral diphosphine ligand, this compound is primarily used in the preparation of transition metal catalysts for asymmetric synthesis. guidechem.comchemicalbook.com Specifically, its electron-deficient nature makes it a valuable ligand for asymmetric hydrogenation reactions, which are among the most efficient methods for creating chiral compounds. nih.govajchem-b.com The industrial relevance of such catalytic systems is significant, as they provide access to enantiomerically pure building blocks for pharmaceuticals and other high-value chemicals. bohrium.comlookchem.com The development of scalable syntheses for ligands like this compound is a key enabler for the broader adoption of asymmetric catalysis in production-scale chemical manufacturing. nih.govchemicalbook.com

Synthesis of this compound Analogues and Related Atropisomeric Ligands

The development of analogues to this compound is often driven by the desire to fine-tune the steric and electronic properties of the ligand to achieve higher efficiency and selectivity in catalytic reactions. A notable analogue is SYNPHOS, which possesses a complementary stereoelectronic backbone based on a bi(benzodioxane) moiety, in contrast to the bi(difluorobenzodioxole) structure of this compound. nih.gov The synthesis of both this compound and SYNPHOS has been successfully scaled up to multigram quantities, demonstrating their industrial applicability. nih.govresearcher.life

The structural and electronic profiles of these ligands have been extensively studied and compared to other prominent atropisomeric diphosphines like BINAP and MeO-BIPHEP. nih.govuni-graz.at The dihedral angle of the biaryl backbone is a key parameter influencing the ligand's catalytic performance. This compound exhibits a narrow dihedral angle of 67.6°, which is very similar to that of SEGPHOS (67.2°). uni-graz.at This structural feature, combined with its distinct electronic properties—characterized by poor σ-donor and strong π-acceptor abilities—contributes to its high performance in certain catalytic systems. uni-graz.at For instance, in the enantioselective α-arylation of a methylindanone, the Pd-complex of (R)-DIFLUORPHOS provided a higher enantioselectivity (78% ee) compared to ligands with wider dihedral angles like (R)-BINAP (9% ee) and (R)-MeO-BIPHEP (11% ee). uni-graz.at

The synthesis of other related atropisomeric ligands, such as analogues of MeOBIPHEP, has been achieved through efficient palladium-catalyzed P-C coupling reactions. researchgate.netacs.org This method demonstrates high functional group tolerance, allowing for the introduction of various electron-withdrawing groups and leading to the desired ligands in good to excellent yields and high enantiomeric purity. researchgate.netacs.org

| Ligand | Dihedral Angle (°) | Enantiomeric Excess (% ee) |

|---|---|---|

| (R)-BINAP | 87 | 9 |

| (R)-MeO-BIPHEP | 87 | 11 |

| (R)-SEGPHOS | 67 | 72 |

| (R)-DIFLUORPHOS | 67 | 78 |

Stereoselective Synthesis of this compound Derivatives

A significant application is the rhodium-catalyzed asymmetric 1,4-addition of organoboron reagents to α,β-unsaturated compounds. For example, the addition of potassium phenyltrifluoroborate to an α,β-dehydroaminophosphinate was catalyzed by a rhodium complex with (S)-DifluorPhos as the chiral ligand. mdpi.com This reaction, conducted in isopropyl alcohol at 90 °C, produced the corresponding α-amino-C-phosphinate derivatives in moderate yield, but with high enantioselectivity, achieving 94% and 92% enantiomeric excesses for the respective diastereoisomeric products. mdpi.com

Similarly, this compound has been successfully employed in the rhodium-catalyzed asymmetric 1,4-addition of potassium organotrifluoroborates to dehydroaminophosphonates. researchgate.net This method provides access to enantioenriched α-amino phosphonates and their derivatives in good yields and with enantioselectivities reaching up to 96%. researchgate.net The effectiveness of this compound in these transformations highlights its ability to induce high levels of stereocontrol in the formation of carbon-carbon bonds.

The application of this compound extends to the asymmetric hydrogenation of challenging substrates. For instance, it has shown high enantioselectivities in the hydrogenation of β-ketoesters. uni-graz.at Its unique electronic properties make it particularly suitable for the hydrogenation of fluorinated β-functionalized ketones, which are typically difficult substrates that yield low enantiomeric excess with other ligands. uni-graz.at

| Substrate | Product | Yield | Enantiomeric Excess (% ee) |

|---|---|---|---|

| α,β-dehydroaminophosphinate | Diastereoisomer 1 (α-amino-C-phosphinate) | Moderate | 94 |

| Diastereoisomer 2 (α-amino-C-phosphinate) | 92 |

Catalytic Applications of Difluorphos in Asymmetric Transformations

Asymmetric Hydrogenation Reactions

Difluorphos, in combination with iridium or ruthenium, forms highly active and selective catalysts for the asymmetric hydrogenation of various unsaturated compounds. rsc.orgpnas.orgbohrium.com These reactions are crucial for the synthesis of chiral molecules, which are important building blocks in the pharmaceutical and fine chemical industries. bohrium.comnih.gov The choice of the chiral ligand is a determining factor for both the catalytic activity and the level of enantiomeric excess achieved. pnas.org

Ruthenium(II) complexes bearing this compound have been effectively used in the asymmetric hydrogenation of prochiral ketones and olefins. pnas.orgnih.gov A screening study comparing this compound with other chiral diphosphine ligands like SYNPHOS, BINAP, and MeO-BIPHEP highlighted the influence of the ligand's stereoelectronic features on the enantioselectivity of the hydrogenation. pnas.org For certain substrates, this compound and SYNPHOS were found to be complementary in terms of the enantioselectivity they induced. pnas.orgnih.gov

In the hydrogenation of dimethyl itaconate, the use of a this compound-based catalyst resulted in an enantiomeric excess (ee) of 85%. pnas.orgnih.gov For the reduction of β-keto esters with perfluorinated alkyl groups, which are known to be challenging substrates, this compound proved to be particularly effective. pnas.org For instance, the hydrogenation of ethyl 4,4,4-trifluoro-3-oxobutanoate and its heptafluoropropyl analogue using a Ru/DIFLUORPHOS catalyst yielded the corresponding β-hydroxy esters with 70% and 81% ee, respectively. pnas.org This was a significant improvement over other ligands like BINAP and MeO-BIPHEP under similar conditions. pnas.org

The asymmetric hydrogenation of functionalized ketones is a key method for producing chiral alcohols, which are valuable intermediates in the synthesis of biologically active compounds. bohrium.com Ru-Difluorphos catalytic systems have shown high efficiency in the hydrogenation of various functionalized ketones. bohrium.com

A notable example is the hydrogenation of hydroxyacetone, where oxygenated diphosphine ligands like this compound, MeO-BIPHEP, and SYNPHOS were more selective than BINAP. pnas.orgnih.gov These catalysts afforded 1,2-propandiol with high enantioselectivities of 96–97% ee. pnas.orgnih.gov The successful application of this compound in these reactions underscores its utility in synthesizing enantiomerically pure compounds for various industries. bohrium.com

The iridium-Difluorphos catalytic system has proven to be highly efficient for the asymmetric hydrogenation of quinoline (B57606) derivatives, yielding tetrahydroquinolines with high enantioselectivities. rsc.orgcapes.gov.brnih.gov This transformation is of significant interest as tetrahydroquinolines are core structures in many biologically active compounds and natural products. pku.edu.cn

An iridium complex formed with this compound, in the presence of iodine as an additive, catalyzes the hydrogenation of various 2-substituted quinolines with high turnover numbers (TON) and turnover frequencies (TOF). capes.gov.brnih.gov For example, the hydrogenation of 2-methylquinoline (B7769805) using the Ir-Difluorphos catalyst can achieve up to 96% ee with a TON of up to 43,000 and a TOF of up to 3510 h⁻¹. capes.gov.brnih.gov The presence of an iodine additive is crucial for the reaction's success. capes.gov.brnih.gov The catalyst system is also effective for the hydrogenation of quinolinium salts, providing the corresponding tetrahydroquinolines with excellent enantioselectivities. ajchem-b.comacs.org

Table 1: Asymmetric Hydrogenation of Quinolines Catalyzed by Ir-Difluorphos

The iridium-Difluorphos complex is also a highly effective catalyst for the asymmetric hydrogenation of a broad range of 2-alkyl- and 2-aryl-substituted quinoxaline (B1680401) derivatives. acs.orgnih.gov This reaction provides access to biologically important 2-substituted-1,2,3,4-tetrahydroquinoxalines with high yields and excellent enantioselectivities. acs.orgnih.gov

Under mild reaction conditions, the hydrogenation of various quinoxalines proceeds smoothly, achieving enantiomeric excesses of up to 95%. acs.orgnih.gov The catalytic system maintains its high activity even at a substrate-to-catalyst ratio of 1000 and on a gram scale, demonstrating its potential for practical applications. acs.orgnih.gov An interesting "halide effect" has been observed, where the choice of halide can influence the reaction's outcome. acs.org The application of this methodology has been demonstrated in the synthesis of a cholesteryl ester transfer protein (CETP) inhibitor. acs.orgnih.gov

Table 2: Asymmetric Hydrogenation of Quinoxaline Derivatives Catalyzed by Ir-Difluorphos

The asymmetric hydrogenation of isoquinoline (B145761) derivatives to produce chiral tetrahydroisoquinolines (THIQs) is another important application of the this compound ligand. rsc.org THIQs are prevalent structural motifs in many naturally occurring alkaloids and pharmaceuticals. thieme-connect.de

A cationic dinuclear triply chloride-bridged iridium(III) complex, [{Ir(H)[(S)-difluorphos]}₂(μ-Cl)₃]Cl, has been successfully used for the hydrogenation of 1- and 3-substituted and 1,3-disubstituted isoquinoline salts, affording the corresponding THIQs in high enantiomeric excesses. acs.orgacs.org This method has been applied on a gram scale for the hydrogenation of 1-phenylisoquinoline, resulting in a 94% yield and 94% ee. rsc.org

The asymmetric hydrogenation of imines is a direct and efficient route to chiral amines, which are valuable synthetic intermediates. dicp.ac.cn While the field has seen significant progress, the development of highly active and enantioselective catalysts remains a key area of research. Iridium complexes containing chiral diphosphine ligands, such as this compound, have been investigated for this transformation. ajchem-b.com For instance, iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimines has been shown to produce chiral amines with excellent enantioselectivity. ajchem-b.com

Hydrogenation of Ene Carbamates

Asymmetric Carbon-Carbon Bond Formation

This compound is a prominent ligand in palladium, nickel, copper, and rhodium-catalyzed reactions that form asymmetric carbon-carbon bonds. scholaris.ca Its application has been crucial in the development of highly enantioselective α-arylation of ketones and conjugate addition reactions. scholaris.caresearchgate.net

The direct α-arylation of ketones is a powerful method for forming C(sp³)–C(sp²) bonds. okayama-u.ac.jp The use of this compound in combination with palladium and nickel catalysts has significantly expanded the scope of highly enantioselective arylations of ketone enolates. scholaris.carug.nlresearchgate.net

The asymmetric α-arylation of ketones with aryl triflates has been extensively studied. scholaris.carug.nlresearchgate.net A combination of this compound as the ligand with palladium catalysts for electron-neutral or electron-rich aryl triflates, and nickel catalysts for electron-poor aryl triflates, has led to a series of successful arylations of cyclic ketones like tetralone, indanone, cyclopentanone, and cyclohexanone (B45756) derivatives. scholaris.carug.nlresearchgate.netacs.org Enantioselectivities in these reactions ranged from 70% to 98%, with numerous examples exceeding 90% ee. ajchem-b.comscholaris.caresearchgate.netacs.org The faster reaction rates of aryl triflates compared to aryl bromides allow for lower reaction temperatures, which in turn improves enantioselectivity. ajchem-b.comresearchgate.netacs.org For instance, the palladium-Difluorphos catalyzed reaction of 2-methyl-1-tetralone (B119441) with phenyl triflate at a lower temperature resulted in a 90% ee. rsc.org A nickel-Difluorphos system was particularly effective for electron-poor aryl triflates; the reaction of 2-methyl-1-indanone (B98384) with 4-cyanophenyl triflate yielded the product in 95% ee. rsc.org this compound has also been utilized in the palladium-catalyzed α-arylation of α-fluoroketones with aryl triflates, achieving high enantiomeric excesses.

Table 1: this compound-Catalyzed Asymmetric α-Arylation of Ketones with Aryl Triflates

| Ketone Substrate | Aryl Triflate | Catalyst System | Yield (%) | ee (%) | Reference(s) |

|---|---|---|---|---|---|

| 2-Methyl-1-tetralone | Phenyl triflate | Pd₂(dba)₃ / (R)-Difluorphos | 85 | 90 | rsc.org |

| 2-Methyl-1-indanone | 4-Cyanophenyl triflate | Ni(COD)₂ / (R)-Difluorphos | 99 | 95 | rsc.org |

| 2-Methyl-1-indanone | 4-(Trifluoromethyl)phenyl triflate | Ni(COD)₂ / (R)-Difluorphos | 99 | 98 | rsc.org |

| 2-Methyl-1-indanone | 3-Methoxyphenyl triflate | Pd₂(dba)₃ / (R)-Difluorphos | 90 | 84 | rsc.org |

| 2-Propyl-1-tetralone | Phenyl triflate | Pd₂(dba)₃ / (R)-Difluorphos | 86 | 93 | rsc.org |

While highly effective with aryl triflates, the performance of this compound-metal complexes in the α-arylation of ketones with bromoarenes shows different characteristics. Reactions involving bromoarenes are generally slower than those with aryl triflates. researchgate.netacs.org This difference in rate can impact enantioselectivity, as higher temperatures may be required. researchgate.netacs.org For example, previous studies using BINAP as the ligand with bromoarenes for the arylation of 2-methyl-1-indanone resulted in variable selectivities, sometimes even racemic products. acs.orgrsc.org The use of this compound with aryl triflates provides a significant improvement. rsc.org In the context of α-heteroarylation, a nickel catalyst with (R)-DIFLUORPHOS was effective with heteroaryl chlorides, whereas the corresponding reactions with bromoarenes resulted in lower yields and enantioselectivities. rsc.org This suggests that the choice of the aryl halide is a critical factor influencing the outcome of these reactions. rsc.org

Table 2: Comparative Enantioselectivities in α-Arylation with Bromoarenes vs. Triflates

| Ketone Substrate | Aryl Halide | Ligand | Catalyst | ee (%) | Reference(s) |

|---|---|---|---|---|---|

| 2-Methyltetralone | Bromoarenes | BINAP | Palladium | 61-88 | rsc.org |

| 2-Methyltetralone | Phenyl triflate | This compound | Palladium | 90 | rsc.org |

| 2-Methylindanone | 4-Bromobenzonitrile | This compound | Nickel | 83 | rsc.org |

This compound has also been established as an efficient ligand in asymmetric conjugate addition reactions. In copper-catalyzed 1,4-asymmetric conjugate additions of dialkylzincs to cyclic and acyclic enones, this compound demonstrated high efficiency, yielding products with excellent 1,4-regioselectivity and enantioselectivity up to 97% ee.

The ligand is also effective in rhodium-catalyzed reactions. The Rh-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated ketones using this compound analogues resulted in adducts with yields up to 92% and an impressive 99% ee. Furthermore, in copper(I)-catalyzed conjugate 1,6-borylation, switching from the (R)-TOL-BINAP ligand to (R)-DIFLUORPHOS led to an increase in both the reaction yield and the enantioselectivity.

Table 3: this compound in Asymmetric Conjugate Addition Reactions

| Reaction Type | Substrate | Reagent | Catalyst System | Yield (%) | ee (%) | Reference(s) |

|---|---|---|---|---|---|---|

| 1,4-Addition | Chalcone | Diethylzinc | Cu(OTf)₂ / (S)-Difluorphos | 98 | 94 | |

| 1,4-Addition | Cyclohexenone | Phenylboronic acid | Rh(acac)(C₂H₄)₂ / (R)-Difluorphos | >98 | 99 |

Rhodium-Catalyzed 1,4-Addition/Enantioselective Protonation

Domino Heck-Cyanation Sequence

In the realm of palladium catalysis, this compound has been pivotal in the development of an enantioselective domino Heck-cyanation sequence. This process allows for the efficient synthesis of functionalized 3-alkyl-3-cyanomethyl-2-oxindoles from ortho-iodoanilides. epfl.chnih.gov

The reaction, which involves an intramolecular Heck reaction followed by cyanation, was successfully rendered enantioselective by employing (S)-Difluorphos as the chiral supporting ligand for the palladium catalyst. epfl.chnih.govrsc.org Under optimized conditions, this method provided enantiomerically enriched oxindoles with enantioselectivities of up to 79% ee. epfl.chnih.gov A variety of other chiral ligands were investigated, but (S)-Difluorphos proved to be the most effective in inducing asymmetry in this transformation. rsc.org This methodology was subsequently applied to the total synthesis of the alkaloids esermethole (B191207) and physostigmine. epfl.chnih.gov

Table 2: Palladium-Difluorphos Catalyzed Domino Heck-Cyanation

| Substrate | Reagent | Product | ee (%) |

|---|---|---|---|

| ortho-Iodoanilide | Potassium ferro(II)cyanide | 3-Alkyl-3-cyanomethyl-2-oxindole | up to 79 |

Asymmetric [2+2+2] Cycloaddition

This compound has been utilized as a ligand in rhodium-catalyzed asymmetric [2+2+2] cycloaddition reactions. These reactions are powerful for the construction of complex cyclic and polycyclic molecules. For instance, a cationic rhodium(I)/(R)-Difluorphos complex was found to be the optimal catalyst for the asymmetric [2+2+2] cycloaddition of α,ω-diynes with indene, yielding tetracyclic compounds with high enantioselectivity. acs.org

Interestingly, when the alkene component was switched to acenaphthylene, the enantioselectivity was highly dependent on the structure of the α,ω-diyne, and the structural requirements for high enantioselectivity were opposite to those observed with indene. acs.orgacs.orgfigshare.com In the reaction of nitrogen-linked 1,6-diynes with norbornene, the Rh-Difluorphos complex also provided tetracyclic products in moderate to high yields and with good to excellent enantioselectivity, particularly for diynes bearing an ester group at the alkyne terminus. rsc.org

Other Asymmetric Catalytic Reactions

Beyond the specific applications detailed above, this compound is a versatile ligand employed in other important asymmetric catalytic reactions, including carbonylation and hydrosilylation. guidechem.comchemicalbook.com

Palladium-catalyzed asymmetric carbonylation reactions offer a direct route to chiral carbonyl compounds. The Pd(OAc)₂/(S)-Difluorphos/PTSA·H₂O catalyst system has been used to prepare a wide array of densely functionalized chiral molecules with high optical purity (84%–99% ee) from readily available alkenes, carbon monoxide, and various nucleophiles. sciengine.com The β-carbonyl group in the substrate was found to be crucial for achieving high enantioselectivity by coordinating to the transition metal. sciengine.com In another example, (S)-Difluorphos was the ligand of choice in a palladium-catalyzed intramolecular cyclization promoted by a carbene catalyst, affording 2,3-benzodiazepine products with up to 90% ee. mdpi.com Furthermore, a palladium-catalyzed asymmetric tandem Heck/carbonylation desymmetrization of cyclopentenes using (S)-Difluorphos as the ligand produced chiral bicyclo[3.2.1]octane derivatives in high yields (50-98%) and excellent enantioselectivities (88-97% ee). researchgate.net

Hydrosilylation reactions, involving the addition of a Si-H bond across a double or triple bond, are fundamental transformations in organosilicon chemistry. researchgate.net While traditionally catalyzed by platinum, there is growing interest in using other metals. In cobalt-catalyzed enantioselective hydrosilylation, the use of chiral phosphine (B1218219) ligands like this compound has been explored. For example, a Co(acac)₂/(R)-Difluorphos catalyst system was effective for the reaction of 1,3-dienes with H₂SiPhMe, producing chiral allylsilanes in high yields and with good to excellent diastereo- and enantioselectivity (72-90% de, 92->99% ee). dokumen.pub

Asymmetric Isomerization of Propylene (B89431) Amine

The use of this compound as a chiral ligand in the asymmetric isomerization of propylene amine is noted in chemical literature as one of its potential catalytic applications. chemicalbook.comnih.gov This transformation is of interest as it offers a pathway to chiral enamines, which are valuable synthetic intermediates. The reaction involves the 1,3-hydrogen shift of an allylic amine to form the corresponding enamine, with the chiral catalyst controlling the stereochemical outcome.

Rhodium complexes are commonly employed as catalysts for the asymmetric isomerization of allylic amines. iupac.org The mechanism of this transformation is complex and has been the subject of theoretical studies, which suggest a pathway involving the coordination of the allylamine (B125299) to the rhodium(I) center, followed by oxidative addition and reductive elimination steps to effect the hydrogen transfer. nih.govresearchgate.net

While the application of this compound in the asymmetric isomerization of propylene amine is cited, detailed research findings, including specific reaction conditions, yields, and enantioselectivities for this particular substrate using a this compound-based catalyst, are not extensively detailed in the currently available scholarly literature. General studies on the rhodium-catalyzed asymmetric isomerization of other allylic amines have demonstrated the potential for high enantioselectivity with various chiral diphosphine ligands. iupac.org

Enantioselective Ring Opening Reactions (e.g., Azabenzonorbornadienes with Amines)

A significant application of this compound is in the iridium/copper co-catalyzed asymmetric ring opening (ARO) of azabenzonorbornadienes with amine nucleophiles. This reaction provides an efficient route to chiral trans-1,2-diaminodihydronaphthalene derivatives, which are important structural motifs in various biologically active compounds and chiral ligands.

In a study by Wang, Fan, and coworkers, a dual catalytic system composed of [Ir(cod)Cl]₂ and CuBr in the presence of (R)-Difluorphos was developed for the ARO of N-substituted azabenzonorbornadienes with a range of primary and secondary aromatic amines. scispace.com The reaction proceeds with high yields and excellent enantioselectivities. The cooperative effect of the iridium catalyst and the copper Lewis acid co-catalyst was found to be crucial for the success of the transformation.

The researchers investigated the reaction of various N-protected azabenzonorbornadienes with different aniline (B41778) derivatives. The results demonstrated that the reaction is quite general, tolerating various substituents on both the azabenzonorbornadiene and the amine nucleophile. The products, chiral trans-vicinal diamines, were obtained in yields ranging from 80% to 97% and with enantioselectivities between 93% and 95% ee. researchgate.netchemrxiv.org

Below is a table summarizing the key findings from their research on the Ir/Cu-cocatalyzed asymmetric ring opening of azabenzonorbornadienes with amines using (R)-Difluorphos as the chiral ligand.

Table 1: Iridium/Copper-Cocatalyzed Asymmetric Ring Opening of Azabenzonorbornadienes with Amines using (R)-Difluorphos

| Entry | Azabenzonorbornadiene (N-substituent) | Amine | Product | Yield (%) | ee (%) |

| 1 | Boc | Aniline | trans-N¹-Boc-N²-phenyl-1,2-dihydronaphthalene-1,2-diamine | 90 | 95 |

| 2 | Boc | 4-Methoxyaniline | trans-N¹-Boc-N²-(4-methoxyphenyl)-1,2-dihydronaphthalene-1,2-diamine | 92 | 94 |

| 3 | Boc | 4-Chloroaniline | trans-N¹-Boc-N²-(4-chlorophenyl)-1,2-dihydronaphthalene-1,2-diamine | 85 | 93 |

| 4 | Boc | 4-Methylaniline | trans-N¹-Boc-N²-(p-tolyl)-1,2-dihydronaphthalene-1,2-diamine | 88 | 94 |

| 5 | Boc | N-Methylaniline | trans-N¹-Boc-N²-methyl-N²-phenyl-1,2-dihydronaphthalene-1,2-diamine | 80 | 93 |

| 6 | Ts | Aniline | trans-N¹-Tosyl-N²-phenyl-1,2-dihydronaphthalene-1,2-diamine | 97 | 95 |

| 7 | Ts | 4-Methoxyaniline | trans-N¹-Tosyl-N²-(4-methoxyphenyl)-1,2-dihydronaphthalene-1,2-diamine | 95 | 94 |

Data sourced from Zeng, C., et al. (2015). Organic & Biomolecular Chemistry, 13, 8425-8428. researchgate.net Boc = tert-Butoxycarbonyl, Ts = Tosyl, ee = enantiomeric excess.

This methodology represents an efficient and practical approach to the synthesis of highly valuable chiral trans-vicinal diamine derivatives. researchgate.net The high yields and enantioselectivities achieved underscore the effectiveness of this compound as a chiral ligand in this dual catalytic system.

Mechanistic Investigations and Computational Studies of Difluorphos Catalysis

Elucidation of Catalytic Cycles

The efficacy of Difluorphos as a ligand is deeply intertwined with its ability to modulate the electronic and steric environment around the metal center, thereby influencing the catalytic cycle's key steps.

Ruthenium-Catalyzed Hydrogenation Mechanisms

Ruthenium-catalyzed asymmetric hydrogenation is a cornerstone of chiral synthesis, and this compound has demonstrated notable performance in this area. The general mechanism for ruthenium-catalyzed hydrogenation of functionalized ketones often involves a Ru(II) monohydride species that reversibly reacts with the substrate to form an adduct. Subsequent intramolecular hydride transfer to the coordinated substrate generates a ruthenium alkoxide, which then undergoes reductive elimination to yield the chiral alcohol product and regenerate the active catalyst nih.govacs.org. For certain substrates, such as chlorinated compounds, this compound has shown remarkable robustness, maintaining high enantioselectivity (up to 97% ee) even at elevated temperatures and pressures, outperforming other common ligands like BINAP and MeO-BIPHEP nih.gov. In the hydrogenation of β-hydroxy esters bearing perfluorinated alkyl groups, this compound also provided significant improvements in enantioselectivity (70-81% ee) compared to BINAP or MeO-BIPHEP nih.gov.

Table 1: Representative Ruthenium-Catalyzed Hydrogenation Reactions with this compound

| Substrate Type | Ligand | Catalyst System | Conditions | Yield | Enantioselectivity (ee) | Citation |

| Chlorinated substrate (e.g., 5k) | This compound | Ru(II) | 10 bar H₂, 80-110°C | N/A | 97% | nih.gov |

| β-hydroxy esters with perfluorinated alkyl groups | This compound | Ru(II) | N/A | N/A | 70-81% | nih.gov |

Palladium-Catalyzed Cross-Coupling Mechanisms

In palladium-catalyzed cross-coupling reactions, such as the asymmetric α-arylation of ketones, this compound plays a crucial role in directing stereoselectivity. The general catalytic cycle for these reactions involves oxidative addition of an aryl halide or triflate to a Pd(0) species, followed by transmetallation with an enolate generated in situ, and concluding with reductive elimination to form the new C(sp³)-C(sp²) bond researchgate.netlibretexts.orgwikipedia.org. Computational studies have investigated the key steps, including enolate transmetallation and reductive elimination, to understand the origin of enantioselectivity. This compound, when used with palladium or nickel catalysts, has been successfully employed in the α-arylation of various cyclic ketones, including tetralones, indanones, cyclopentanones, and cyclohexanones, leading to highly enantioselective products researchgate.net.

Rhodium-Catalyzed Hydroarylation Mechanisms

Rhodium-catalyzed hydroarylation reactions, which form C-C bonds by adding an aryl C-H bond across an alkene, often proceed via mechanisms involving concerted oxidative addition of the heteroaryl C-H bond to a Rh(I) center, followed by insertion of the alkene and reductive elimination encyclopedia.pubrsc.orgsnnu.edu.cn. In the hydroarylation of 2-aryl chromenes, (R)-Difluorphos has been identified as a superior ligand, delivering excellent yields and enantioselectivities encyclopedia.pub. Furthermore, in the kinetic resolution of flavene, (R)-Difluorphos in combination with a rhodium catalyst achieved a high selectivity factor of 183, demonstrating its effectiveness in differentiating enantiomers researchgate.net.

Iridium/Copper Co-catalyzed Reaction Mechanisms

Cooperative catalysis involving iridium and copper has been explored for various transformations, including the ring-opening of bicyclic alkenes. In the asymmetric ring-opening of azabenzonorbornadienes with amines, an iridium/copper co-catalyst system employing (R)-Difluorphos has been developed, providing chiral trans-vicinal diamines with high enantioselectivities ranging from 93% to 95% ee and good yields (80-97%) researchgate.net. The general mechanism for such Ir-catalyzed ring-opening reactions often involves coordination of the substrate to the metal, oxidative insertion into a C-O or C-N bond, and subsequent nucleophilic attack, with the chiral ligand dictating the stereochemical outcome researchgate.netnih.gov.

Table 2: Representative Iridium/Copper Co-catalyzed Reactions with this compound

| Reaction Type | Nucleophile | Ligand | Catalyst System | Yield | Enantioselectivity (ee) | Citation |

| Ring-opening of azabenzonorbornadienes | Amines | (R)-Difluorphos | Ir/Cu | 80-97% | 93-95% | researchgate.net |

| Ring-opening of oxabenzonorbornadienes | Grignard Reagents | (R)-Difluorphos | Ir/Cu | Up to 99% | N/A | researchgate.net |

Role of this compound as a Ligand

The effectiveness of this compound as a chiral ligand stems from its distinct stereoelectronic properties, which are crucial for inducing high enantioselectivity in metal-catalyzed reactions.

Stereoelectronic Properties

This compound belongs to the class of atropisomeric biaryl diphosphine ligands, characterized by a narrow dihedral angle and a higher π-acidity compared to ligands like BINAP or MeO-BIPHEP nih.govresearchgate.net. These features contribute to its unique performance in asymmetric catalysis. Studies comparing this compound with other ligands, such as SYNPHOS and BINAP, reveal that this compound possesses a distinct stereoelectronic profile that can be complementary to other ligands, leading to superior or different selectivity outcomes depending on the substrate and reaction nih.govresearchgate.netias.ac.in. The narrow dihedral angle is thought to confer ideal steric properties for asymmetric hydrogenation, while its electronic characteristics influence the metal center's reactivity and substrate binding nih.govresearchgate.net. This combination of steric bulk and electronic tuning allows this compound to effectively control the transition states of catalytic reactions, thereby achieving high levels of enantiocontrol researchgate.net.

Compound List:

this compound

SYNPHOS

BINAP

MeO-BIPHEP

SEGPHOS

DTBM-SEGPHOS

PhTRAP

TsDPEN

(S)-P-Phos

(R)-BINAP

(S)-BINAP

(R)-DTBM-segphos

(S)-MeO-BiPhep

Ph-BPM

(R)-Tol-BINAP

(S)-p-Tol-BINAP

(R)-Difluorphos

(S)-Difluorphos

Electronic Donor-Acceptor Properties and π-Acidity

Comparison with Other Atropisomeric Diphosphines

This compound is frequently compared with well-established atropisomeric diphosphines such as BINAP, SYNPHOS, MeO-BIPHEP, and SEGPHOS. These comparisons highlight the complementary nature of these ligands and the specific advantages this compound offers in various catalytic transformations.

Stereoelectronic Complementarity: this compound and SYNPHOS are often described as stereoelectronically complementary. This compound, with its narrow dihedral angle and high π-acidity, contrasts with SYNPHOS, which also possesses a narrow dihedral angle but is more electron-rich (basic) pnas.orgnih.gov. This complementarity allows for fine-tuning of catalytic performance based on substrate electronic properties.

Asymmetric Hydrogenation: In the asymmetric hydrogenation of prochiral olefins, this compound has demonstrated excellent enantioselectivity, sometimes outperforming other ligands and exhibiting remarkable temperature independence pnas.org. For instance, in the hydrogenation of a specific substrate (5k), this compound achieved 97% ee, independent of temperature, whereas other ligands like BINAP and SYNPHOS showed greater temperature sensitivity pnas.org. However, for a different series of substrates (series 1), SYNPHOS often yielded superior enantioselectivities, suggesting that for these particular substrates, the electronic properties of the ligand played a more dominant role than the dihedral angle nih.gov.

α-Arylation of Ketones: In the palladium- or nickel-catalyzed enantioselective α-arylation of ketones, this compound has been shown to provide high enantioselectivities, particularly when using aryl triflates as substrates nih.gov. Its narrow dihedral angle contributes to enhanced steric effects, leading to improved chiral induction compared to ligands with larger dihedral angles nih.gov.

Pauson-Khand Reaction: In Rh(I)-catalyzed asymmetric Pauson-Khand reactions, this compound has been found to increase enantioselectivity compared to BINAP-type ligands, especially with electron-poor alkyne substrates. This improved performance is attributed to its deshielded phosphine (B1218219), which enhances enantioselectivity and reduces side product formation manchester.ac.uk.

Table 1: Comparative Stereoelectronic Properties of Diphosphine Ligands

| Ligand | Dihedral Angle (°) | ν(CO) (cm⁻¹) | π-Acidity | Electronic Character | Primary Applications Highlighted |

| BINAP | ~73.49 pnas.org | 2,017 pnas.org | Medium | Balanced | Asymmetric Hydrogenation |

| MeO-BIPHEP | ~68.56 pnas.org | 2,014 pnas.org | Lower | Electron-rich | Asymmetric Hydrogenation |

| SYNPHOS | ~64.99 pnas.org | 2,012 pnas.org | Lowest | Electron-rich | Asymmetric Hydrogenation |

| SEGPHOS | ~64.99 pnas.org | - | - | - | Asymmetric Hydrogenation |

| This compound | ~67.6 iasoc.it (Narrowest) | 2,023 pnas.org | Highest | Electron-poor | Asymmetric Hydrogenation, α-Arylation |

Note: Dihedral angles can vary slightly depending on the specific complex or computational method used. This compound and SYNPHOS are generally characterized by the narrowest dihedral angles among this group.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for dissecting the mechanisms of this compound-catalyzed reactions and predicting their outcomes.

Density Functional Theory (DFT) Calculations

DFT calculations provide a powerful means to investigate the electronic structure, bonding interactions, and energetic profiles of catalytic systems involving this compound iasoc.itthieme-connect.comresearchgate.netethz.chrsc.orgrsc.org. These methods allow researchers to probe the subtle interplay between the ligand's stereoelectronic features and the metal center, offering insights into why this compound performs distinctively in various catalytic scenarios researchgate.net. DFT has been instrumental in understanding the σ-donor and π-acceptor properties of phosphine ligands, revealing that back-donated electron density often occupies antibonding orbitals on the ligand ethz.ch. Furthermore, DFT is crucial for analyzing the molecular interactions between metal complexes and substrates, providing a theoretical basis for observed selectivities rsc.org.

Modeling Transition States and Reaction Energy Profiles

A cornerstone of mechanistic understanding in catalysis is the accurate modeling of transition states (TS) and reaction energy profiles beilstein-journals.orgfiveable.me. DFT calculations enable the visualization and energetic evaluation of these fleeting species, which are critical for determining reaction rates and pathways iasoc.itethz.ch. By mapping out the energy landscape of a catalytic cycle, researchers can identify the rate-determining step and understand how the ligand influences the activation energy beilstein-journals.org. For example, studies on the α-arylation of ketones have utilized DFT to model transition states involving this compound-palladium complexes, correlating specific geometric and electronic features with the observed enantioselectivity . These computational analyses help elucidate the molecular recognition events occurring at the transition state, which are fundamental to catalysis beilstein-journals.org.

Prediction of Stereochemical Outcomes

The ability of computational methods to predict the stereochemical outcomes of reactions is invaluable for catalyst design and optimization. DFT calculations can accurately model the diastereomeric transition states that lead to different enantiomers of the product beilstein-journals.org. By comparing the relative energies of these transition states, researchers can predict which enantiomer will be favored and to what extent (i.e., the enantiomeric excess, ee) beilstein-journals.org. For instance, computational studies have successfully predicted the increase in the difference in activation free energy (ΔΔG‡) when transitioning from BINAP to this compound in certain α-arylation reactions, aligning well with experimental observations . Beyond DFT, advances in machine learning and data-driven approaches are also contributing to the predictive power in this area, enabling the extrapolation of selectivity trends and the design of novel catalytic systems chemrxiv.orgmdpi.com.

Compound List:

this compound

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

SYNPHOS

MeO-BIPHEP (6,6'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl)

SEGPHOS

[RhCl(P*P)(CO)]

[RuCl[(R)-P*P]}₂ (μ-Cl)₃]

p-F-BINAP

p-Cl-BINAP

BIPHEMP

DM-BINAP

DTBM-BINAP

DTBM-SEGPHOS

Xyl-GarPhos

Josiphos

Togni

Quinoxalines

Quinolines

Indole

Indanone

Perfluorohexyl iodide

Ketones

Aryl triflates

Aryl bromides

Alkenes

Alkynes

Ketene

Diamine

Imine

Silacyclohexadienones

Aryl zinc reagents

Gold nanoparticles

Ferrihydrite

Heavy metal ions (Pb²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Ni²⁺, Co²⁺, Mn²⁺)

Nitrite (NO₂⁻)

Nitric oxide (NO)

Dinitrogen monoxide (N₂O)

Copper complexes

Nitrogen oxides (NOx)

Adenylate kinase (Adk)

ADP

ATP

AMP

Ap5A

Mg²⁺

Zn²⁺

DABN

Ethyl N-(acyloxy)pyridinium-4-carboxylate

2-methoxynaphthalene (B124790)

Tetrachlorophthalimides

Ethyl isonicotinate (B8489971) N-oxide

Vinyl sulfonium (B1226848) salts

Cyclopentyl silicate (B1173343)

Vinyl sulfone

Perylene Diimide (PDI)

Dicarboxylic acid linkers

Tetrachloride moiety

Dolefin-type ligands

Diene ligands

Chan–Ingold–Prelog descriptors

H8-BINAP

Fc-tfb

ClSiMe₃

H₂

H₂O

DCM

HFIP

Toluene

THF

Ugi-amine

Ullman coupling reaction

Togni-crystal

Whiskey

Irn Bru

N- Boc pyrrole (B145914)

α-keto acid

α,β-unsaturated aldehyde

Katritzky salt

HE 79

Olefin

Indeno[2,1-c]fluorene

Cyclopropane

Allylic sulfides

Cyclopropyl sulfides

Manganese chloride (MnCl₂)

Nickel(0)

Rhodium(I)

Iridium(I)

Iridium(III)

Palladium(0)

Palladium(II)

Copper(I)

Copper(II)

Iron(III)

Titanium(IV)

Ruthenium(II)

Gold(III)

Gold(0)

Manganese(III)

Cobalt(II)

Iridium(II)

Rhodium(II)

Catalyst Decomposition and Its Effect on Enantioselectivity

The stability of a catalytic system is paramount for achieving high and reproducible enantioselectivity. Studies investigating this compound-based catalysts have indicated that catalyst decomposition can significantly impact the stereochemical outcome of reactions. researchgate.netnih.govnih.gov For instance, comparisons between catalytic reactions and stoichiometric reactions of isolated metal complexes suggest that decomposition pathways can lead to a reduction in enantioselectivity. researchgate.netnih.govnih.gov While specific decomposition products or detailed degradation pathways for this compound-metal complexes are not extensively detailed in the provided literature snippets, the general observation is that conditions promoting decomposition can result in a substantial variability in the observed enantiomeric excess (ee). unipd.it This highlights the importance of optimizing reaction parameters to maintain catalyst integrity and, consequently, enantioselectivity.

Experimental Mechanistic Studies

Experimental mechanistic studies are crucial for understanding how catalysts function and for rationalizing observed selectivities. For this compound, these studies often involve comparisons with related ligands and systematic variations of reaction parameters.

Stoichiometric Reactions of Metal Complexes

Investigating the behavior of pre-formed metal complexes of this compound in stoichiometric reactions provides valuable insights into potential catalytic intermediates and the origins of stereoselectivity. Such studies allow for a more controlled examination of reaction steps, free from the complexities of continuous catalytic turnover and potential side reactions.

For example, in the context of nickel-catalyzed asymmetric alpha-arylation of ketones, studies have compared catalytic reactions with stoichiometric reactions of isolated nickel complexes ligated by this compound or related ligands like Segphos. nih.gov These investigations aim to determine if proposed catalytic intermediates are indeed kinetically competent and stereoselective.

Table 1: Comparison of Catalytic vs. Stoichiometric Reaction Outcomes

| Reaction Type / Ligand | Metal Complex Example | Substrate/Conditions | Yield | Enantioselectivity (ee) | Notes |

| Stoichiometric | (Segphos)Ni(C6H4-4-CN)Br | Sodium enolate of 2-methylindanone, 80 °C, 3 h | 90% | 97% | Higher ee compared to catalytic reaction, suggesting potential decomposition in catalytic cycle. nih.gov |

| Catalytic | Ni catalyst with Segphos | 4-bromobenzonitrile with 2-methylindanone | - | 83% | Lower ee compared to stoichiometric reaction, potentially due to catalyst decomposition or other factors in the catalytic cycle. nih.gov |

Effect of Reaction Conditions (e.g., temperature, pressure, additives)

The performance of this compound-based catalysts is highly sensitive to reaction conditions, including temperature, pressure, and the presence of additives. Understanding these dependencies is key to optimizing catalytic systems for maximum efficiency and enantioselectivity.

Temperature: Temperature plays a critical role in influencing both reaction rates and enantioselectivity. In the alpha-arylation of ketones, lower temperatures have generally been observed to improve enantioselectivity. researchgate.netnih.govnih.gov For instance, in a benchmark reaction employing (R)-Difluorphos, an enantioselectivity of 90% ee was achieved at 60 °C, which decreased to 85% ee at 80 °C. unipd.it However, for certain substrates, such as a chlorinated substrate in asymmetric hydrogenation, (S)-Difluorphos demonstrated excellent selectivity (97% ee) that remained independent of temperature, even when varied from 80 °C to 110 °C. pnas.org This indicates that the influence of temperature can be substrate- and ligand-dependent.

Table 2: Influence of Temperature on Enantioselectivity with this compound Catalysis

| Ligand | Reaction Type | Substrate/Conditions | Temperature (°C) | Enantioselectivity (ee) |

| (R)-Difluorphos | α-Arylation of ketones | Benchmark reaction | 60 | 90% |

| (R)-Difluorphos | α-Arylation of ketones | Benchmark reaction | 80 | 85% |

| (S)-Difluorphos | Asymmetric Hydrogenation (chlorinated substrate) | Chlorinated substrate | 80 | 97% |

| (S)-Difluorphos | Asymmetric Hydrogenation (chlorinated substrate) | Chlorinated substrate | 110 | 97% |

Pressure and Additives: While specific details on the impact of pressure on this compound catalysis are less elaborated in the provided snippets, studies have utilized pressures such as 10 bar in hydrogenation reactions employing this compound. pnas.org The general catalytic activity and stereoselectivity are noted to be dependent on reaction conditions such as solvent and additives. researchgate.netnih.gov For example, metal additives can influence photocatalytic activity, and bases can play a role in metal-ligand cooperativity mechanisms, which are relevant to some hydrogenation processes. nih.govlibretexts.orgwikipedia.org However, direct experimental data detailing the effect of specific additives on this compound-mediated decomposition or enantioselectivity are not explicitly provided in the reviewed literature.

Compound Names Mentioned:

this compound

Segphos

BINAP

MeO-BIPHEP

SYNPHOS

DTBM-SEGPHOS

Palladium (Pd)

Nickel (Ni)

Ruthenium (Ru)

Iridium (Ir)

Rhodium (Rh)

Copper (Cu)

Silver (Ag)

Gold (Au)

Mercury (Hg)

Iron (Fe)

Cobalt (Co)

Advanced Characterization Techniques in Difluorphos Research

Spectroscopic Methods for Ligand and Complex Analysis

Spectroscopic techniques are paramount for probing the molecular and electronic structure of Difluorphos and its coordination compounds.

19F NMR spectroscopy is equally important for fluorinated compounds like this compound, providing direct insight into the fluorine environments and their electronic interactions d-nb.inforsc.orgnih.gov. While specific 19F NMR data for this compound itself is less detailed in the provided literature, the technique is generally applied to characterize fluorinated organic molecules and to study interactions involving fluorine atoms, such as in the activation of G proteins by Al3+ and F- nih.gov. Furthermore, advanced NMR techniques that suppress heteronuclear couplings, such as 1H{19F} NMR, are crucial for obtaining clean 1H NMR spectra of fluorinated compounds, enhancing spectral resolution and simplifying analysis d-nb.info.

Table 1: 31P NMR Chemical Shifts of this compound and Related Complexes

| Compound/Complex | 31P NMR Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |

| (this compound®)Se2 | 33.92 | - | wiley-vch.de |

| RhCl(this compound®)(CO) | 25.3 (dd) | 46, 129 | wiley-vch.de |

| 44.4 (dd) | 46, 162 | wiley-vch.de | |

| RhCl(BINAP)(CO) | 25.2 (dd) | 42, 127 | wiley-vch.de |

| 46.7 (dd) | 42, 164 | wiley-vch.de | |

| RhCl(MeO-BIPHEP)(CO) | 24.0 (dd) | 45, 128 | wiley-vch.de |

| 45.0 (dd) | 45, 162 | wiley-vch.de | |

| RhCl(SYNPHOS®)(CO) | 23.4 (dd) | 46, 129 | wiley-vch.de |

| 44.9 (dd) | 46, 163 | wiley-vch.de | |

| RhCl(SEGPHOS)(CO) | 24.1 (dd) | 46, 131 | wiley-vch.de |

| 44.4 (dd) | 46, 164 | wiley-vch.de |

Infrared (IR) spectroscopy is a valuable tool for assessing the electronic properties of phosphine (B1218219) ligands by analyzing the carbonyl stretching frequencies (ν C=O) in their metal carbonyl complexes researchgate.netresearchgate.netorgchemboulder.com. The C=O stretching vibration typically appears in the range of 1650–1850 cm-1, with its exact position being sensitive to the electronic environment around the carbonyl group orgchemboulder.comlibretexts.org. For this compound, when complexed with rhodium, such as in RhCl(this compound®)(CO), the carbonyl stretching frequency is observed at 2023 cm-1 wiley-vch.de. This value is indicative of the electron-donating or withdrawing nature of the ligand. A higher frequency generally suggests a more electron-withdrawing ligand, while a lower frequency indicates a more electron-donating ligand researchgate.netresearchgate.net. Comparing this value to those of other common diphosphine ligands, such as BINAP (2017 cm-1), MeO-BIPHEP (2014 cm-1), and SYNPHOS (2012 cm-1), allows for a quantitative assessment of this compound's electronic profile relative to these established ligands wiley-vch.de.

Table 2: IR Carbonyl Stretching Frequencies of this compound and Related Complexes

| Complex | ν C=O (cm-1) | Reference |

| RhCl(this compound®)(CO) | 2023 | wiley-vch.de |

| RhCl(BINAP)(CO) | 2017 | wiley-vch.de |

| RhCl(MeO-BIPHEP)(CO) | 2014 | wiley-vch.de |

| RhCl(SYNPHOS®)(CO) | 2012 | wiley-vch.de |

| RhCl(SEGPHOS)(CO) | 2016 | wiley-vch.de |

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for probing the stereochemistry and absolute configuration of chiral molecules like this compound, especially when it exists as atropisomers or is part of a chiral complex faccts.dejascoinc.com. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral chromophores. By comparing experimental ECD spectra with theoretically predicted spectra obtained from quantum chemical calculations (e.g., TD-DFT), researchers can assign absolute configurations and gain insights into the electronic transitions responsible for the observed chirality faccts.de. In the context of this compound research, ECD studies, alongside crystallographic and computational analyses, have been instrumental in understanding how chirality is transferred and communicated within complex molecular architectures researchgate.net.

UV-Visible-Near Infrared (UV-VIS-NIR) absorption spectroscopy provides information about the electronic structure of molecules, including transitions involving π-π, n-π, and metal-to-ligand charge transfer (MLCT) states libretexts.orgnih.govspectroscopyonline.com. This technique is particularly useful for studying the electronic properties of transition metal complexes containing this compound, as it can reveal information about the coordination environment, oxidation states of the metal center, and ligand-centered or metal-centered electronic excitations nih.govspectroscopyonline.com. For example, UV-VIS absorption spectroscopy has been employed to study the kinetics of ligand exchange in rhodium complexes, including those with this compound, by monitoring changes in the absorption spectra over time nih.gov. The technique is also valuable for characterizing electrochromic materials and studying redox-active species, where changes in electronic structure upon oxidation or reduction lead to distinct absorption profiles in the Vis-NIR region researchgate.net.

Electronic Circular Dichroism (ECD) Studies

Chromatographic Techniques

Chromatographic methods are essential for the separation, purification, and analysis of this compound and its related compounds, particularly for determining enantiomeric purity.

High-Performance Liquid Chromatography (HPLC): HPLC, especially chiral HPLC, is a cornerstone for separating enantiomers and atropisomers of this compound chinesechemsoc.orgpnas.orgresearchgate.net. Preparative chiral HPLC has been successfully used to resolve racemic mixtures of this compound into its individual enantiomers with high purity pnas.org. Analytical chiral HPLC is routinely employed to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of synthesized compounds, which is critical for evaluating the efficacy of asymmetric catalytic processes chinesechemsoc.orgpku.edu.cn. For instance, chiral HPLC has been used to determine er values in the range of 67:33 to 99:1 for products synthesized using this compound as a ligand chinesechemsoc.org. Column chromatography is also utilized for the purification of intermediate and final products, although sometimes diastereomeric mixtures may require crystallization for optimal separation doi.orgresearchgate.net.

Gas Chromatography (GC): While less frequently cited for this compound itself compared to HPLC, GC, particularly with chiral stationary phases, can also be used for enantiomeric purity determination of volatile compounds pku.edu.cn.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a critical analytical technique for determining the enantiomeric purity of chiral compounds, including this compound. This method leverages the differential interaction of enantiomers with a chiral stationary phase (CSP) packed within an HPLC column, enabling their separation and quantification. The precise determination of enantiomeric excess (% ee) is vital for understanding the stereochemical integrity of this compound, especially when used as a chiral ligand in asymmetric synthesis.

Research has demonstrated the application of chiral HPLC in the analysis of chiral intermediates and final compounds in related chemical studies, often utilizing instruments like the Agilent 1100 series mcgill.ca. The selection of an appropriate CSP is paramount, with polysaccharide-based stationary phases being widely recognized for their efficacy in separating a broad spectrum of chiral molecules cnr.itrsc.orgmdpi.com. Typical mobile phases for chiral separations involve mixtures of non-polar solvents, such as n-hexane or heptane, with polar modifiers like isopropanol (B130326) or ethanol, with the specific composition being optimized to achieve baseline separation and adequate resolution (Rs) mdpi.comfigshare.com. Detection is commonly performed using UV detectors, although other detectors like fluorescence or mass spectrometers can be employed based on the analyte's properties uma.es. The enantiomeric purity is calculated by integrating the peak areas of the separated enantiomers, with a resolution (Rs) of 1.5 or higher generally considered necessary for accurate quantification uma.es.

Table 1: Typical Parameters for Chiral HPLC Analysis of Chiral Compounds

| Parameter | Typical Range/Example | Notes |

| Instrument | Agilent 1100 series mcgill.ca | Standard HPLC systems equipped for chiral separations. |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | Examples include Chiralpak AD-H, Chiralcel OD-H rsc.org. |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 98:2, v/v) figshare.com | Solvent composition is critical for achieving optimal separation. |

| Flow Rate | 0.5 - 1.5 mL/min figshare.com | Optimized for efficient separation and detection. |

| Column Temperature | 20 - 30 °C | Can influence selectivity and retention times. |

| Detection Wavelength | UV (e.g., 210-254 nm) uma.es | Dependent on the chromophore present in the analyte. |

| Enantiomeric Purity (% ee) | Target values often > 95% mcgill.ca | Determined by the ratio of peak areas of the separated enantiomers. |

| Resolution (Rs) | ≥ 1.5 (for baseline separation) uma.es | Essential for accurate quantification of enantiomeric excess. |

Gas Chromatography (GC) and Liquid Chromatography (LC) in Analytical Procedures

Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS), are indispensable techniques for the comprehensive analytical profiling of this compound. These methods are vital for assessing purity, identifying impurities, and confirming structural integrity throughout its synthesis and application.

Gas Chromatography (GC): GC is primarily utilized for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC serves several key functions:

Purity and Yield Determination: GC, often employing instruments such as the Shimadzu GC-2010 ntu.edu.sg, is used to quantify the purity of synthesized this compound and its precursors. It can also determine reaction yields by measuring the concentration of the product relative to an internal standard mit.eduresearchgate.net.

Impurity Profiling: When coupled with Mass Spectrometry (GC-MS), GC becomes a powerful tool for identifying and quantifying volatile impurities present in a this compound sample. The separation principle relies on the differential partitioning of analytes between a stationary phase within a column and a mobile inert gas phase drawellanalytical.comlibretexts.org.

Structural Confirmation: While not its primary role for complex chiral molecules, GC can provide characteristic retention times that, when compared to known standards, contribute to compound identification libretexts.org.

Liquid Chromatography (LC): LC, particularly High-Performance Liquid Chromatography (HPLC), offers versatility for analyzing a broad range of compounds, including those that are less volatile or thermally sensitive, which may be relevant for this compound or its related substances.

Purity Assessment: Reversed-phase HPLC, typically using C18 columns, is routinely employed to evaluate the purity of organic compounds and confirm product integrity mcgill.ca. This separation mode is based on differences in polarity and hydrophobicity.

Quantification: HPLC methods enable the precise quantification of this compound in reaction mixtures or purified samples.

LC-MS Coupling: The combination of LC with Mass Spectrometry (LC-MS) significantly enhances analytical capabilities by providing high sensitivity and selectivity for identifying and quantifying compounds based on their mass-to-charge ratio. This is particularly valuable for characterizing impurities or degradation products researchgate.netnih.goviosrphr.orgwaters.com.

Table 2: Applications of GC and LC in this compound Analytical Procedures

| Technique | Primary Applications for this compound Research | Typical Instrumentation/Column Types | Key Analytical Parameters Measured |

| GC | Purity assessment, yield determination, volatile impurity profiling (GC-MS) | Shimadzu GC-2010 ntu.edu.sg, Capillary columns (general purpose) | Purity (%), Yield (%), Impurity levels (ppm or %), Retention Time (min) |

| HPLC | Purity assessment, quantification, non-volatile impurity identification (LC-MS) | Agilent 1100 series mcgill.ca, C18 reversed-phase columns mcgill.ca, LC-HRMS waters.com | Purity (%), Assay (mg/mL or %), Impurity profile, Retention Time (min) |

Degradation Pathways and Stability Studies of Difluorphos

Identification of Degradation By-products

The degradation of Difluorphos can occur through several mechanisms, including hydrolysis and thermal decomposition. While specific studies detailing the by-products of this compound itself are not extensively detailed in the provided search results, general pathways for similar organophosphorus compounds and ligands suggest potential breakdown products. For instance, studies on related rhodium complexes indicate that ligands can decompose under certain conditions, potentially leading to the release of the free ligand or its fragments mdpi.comacs.org. Research into similar phosphine (B1218219) ligands has shown that hydrolysis can lead to the formation of phosphonic acids or related phosphorus oxyacids, depending on the specific structure and reaction conditions acs.org. Further detailed analysis would be required to definitively identify the specific by-products of this compound degradation.

Factors Influencing Degradation

Several factors can influence the stability and degradation rate of this compound, as observed in studies involving its use in catalysis or related compounds:

Temperature: Elevated temperatures can accelerate degradation processes. For example, while this compound itself remained stable when a ruthenium complex containing it was heated to 160 °C for 1 hour, other related complexes might exhibit different thermal sensitivities acs.org. In catalytic applications, reactions conducted at higher temperatures may lead to increased catalyst decomposition, which could involve the ligand mdpi.comresearchgate.net.

Presence of Oxygen: Oxygen can play a role in the degradation of organophosphorus compounds and metal-ligand complexes. Studies on related catalytic systems suggest that oxidative decomposition can occur, particularly in the presence of other reactive species or under specific conditions science.govscience.govresearchgate.net. While not directly stated for this compound, the general susceptibility of phosphine ligands to oxidation implies that exposure to oxygen could contribute to its degradation over time.

Solvents: The choice of solvent can significantly impact the stability of this compound and its metal complexes. Polar aprotic solvents like dichloromethane, chloroform, and acetonitrile (B52724) have been noted to cause catalyst decomposition in some related systems acs.org. Conversely, protic solvents might also influence degradation pathways, though specific data for this compound in various solvents is not comprehensively detailed in the provided snippets. The compatibility of this compound with different solvents is critical for maintaining its integrity during synthesis and catalytic applications.

Catalyst Decomposition: In catalytic applications, the decomposition of the metal-ligand complex can indirectly affect the stability of the ligand itself. Studies comparing catalytic and stoichiometric reactions have suggested that catalyst decomposition can influence enantioselectivity, implying that the ligand may also be affected or degraded during these processes researchgate.netnih.gov.

Strategies for Enhancing Stability and Preventing Degradation

While specific methods for stabilizing this compound are not extensively detailed, general strategies employed for similar sensitive ligands and catalysts can be inferred: